molecular formula C15H25NO4 B2401285 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287261-97-4

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No.: B2401285
CAS No.: 2287261-97-4
M. Wt: 283.368
InChI Key: RNKCCFSJKFVDMS-UHFFFAOYSA-N
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Description

This compound features a bicyclo[1.1.1]pentane core substituted with an isopropyl group at position 3 and a tert-butoxycarbonylamino (Boc)-protected amino group attached to an acetic acid backbone. The bicyclo[1.1.1]pentane scaffold is notable for its high ring strain, rigidity, and three-dimensional geometry, which mimics aromatic rings while improving metabolic stability in medicinal chemistry applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-9(2)14-6-15(7-14,8-14)10(11(17)18)16-12(19)20-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKCCFSJKFVDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC(C1)(C2)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid (CAS No. 2287261-97-4) is a synthetic amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.368 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its structural features, which include:

  • Amino Acid Structure : The presence of an amino group allows for interactions with various biological targets, including enzymes and receptors.
  • Bicyclic Structure : The bicyclo[1.1.1]pentane moiety contributes to its unique conformational properties, potentially influencing its binding affinity and specificity for biological targets.

1. Antimicrobial Activity

Studies have indicated that compounds with similar structural frameworks exhibit antimicrobial properties. The amino acid derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis and death .

2. Anticancer Properties

Preliminary research suggests that the compound may possess anticancer activity by inducing apoptosis in cancer cells through the activation of caspase pathways. This mechanism is common among amino acid derivatives that target specific signaling pathways involved in cell proliferation and survival .

3. Neuroprotective Effects

There is emerging evidence that certain amino acid derivatives can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect may be beneficial in treating neurodegenerative diseases .

Case Studies

StudyFindings
Antimicrobial Efficacy A study demonstrated that compounds similar to this one inhibited the growth of Staphylococcus aureus, suggesting potential for development as an antibiotic .
Cancer Cell Apoptosis Research indicated that treatment with structurally related amino acids resulted in significant apoptosis in MCF-7 breast cancer cells, highlighting the potential for therapeutic applications .
Neuroprotection A study on neuroprotective effects showed that compounds with similar structures reduced neuronal cell death in models of oxidative stress .

Scientific Research Applications

Physical Properties

The compound typically exhibits a purity of around 95%, making it suitable for various experimental applications.

Pharmaceutical Development

The compound is being investigated for its potential use in drug development, particularly as a precursor for synthesizing more complex molecules with therapeutic properties. Its structural features may contribute to biological activity, making it a candidate for further exploration in medicinal chemistry.

Biochemical Studies

Research involving this compound focuses on its interactions with biological systems. It can serve as a model compound in studies aimed at understanding the mechanism of action of similar molecules in biochemical pathways.

Synthetic Chemistry

The compound is utilized in synthetic organic chemistry as an intermediate in the synthesis of other compounds. Its unique structure allows chemists to explore various synthetic routes and methodologies, enhancing the toolbox available for organic synthesis.

Material Science

Due to its chemical properties, it may find applications in material science, particularly in the development of polymers or coatings where specific chemical functionalities are required.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of similar compounds and their anticancer properties. The synthesized derivatives exhibited significant activity against various cancer cell lines, suggesting that compounds with similar structural features may also possess anticancer activity .

Case Study 2: Drug Delivery Systems

Research has indicated that compounds like 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid can be incorporated into drug delivery systems to enhance bioavailability and targeted delivery of therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Bicyclo[1.1.1]pentane Analog

Compound: (2R)-2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid (CAS 1864063-11-5)

  • Structural Difference : Fluorine atom replaces the isopropyl group on the bicyclo[1.1.1]pentane ring.
  • Reduced steric bulk compared to isopropyl could improve binding affinity in sterically constrained biological targets .

Bicyclo[2.2.1]heptane Derivative

Compound: 2-(2-Bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid (CAS 182292-11-1)

  • Structural Difference : Larger bicyclo[2.2.1]heptane ring replaces bicyclo[1.1.1]pentane.
  • Molecular weight (269.34 g/mol) and density (1.169 g/cm³) suggest higher lipophilicity compared to the target compound .

Methoxycarbonyl-Substituted Bicyclo[1.1.1]pentane

Compound : 2-(3-(Methoxycarbonyl)bicyclo-[1.1.1]pentan-1-yl)acetic acid (CAS 1113001-63-0)

  • Structural Difference: Methoxycarbonyl ester replaces the Boc-protected amino group.
  • Implications :
    • The ester group is more hydrolytically labile than the carbamate (Boc), limiting stability under basic conditions.
    • Lower molecular weight (184.19 g/mol) and reduced steric hindrance may enhance solubility but decrease target specificity .

Propanoic Acid Variant

Compound: (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid (CAS 2343963-98-2)

  • Structural Difference: Propanoic acid backbone replaces acetic acid.
  • Stereochemistry (S-configuration) may influence chiral recognition in biological systems .

Indene-Ring Analog

Compound: (2R)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid (CAS 181227-48-5)

  • Structural Difference : Dihydroindenyl group replaces bicyclo[1.1.1]pentane.
  • Increased polarity from the indene moiety may alter pharmacokinetic profiles .

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies:

Protection of functional groups : Use tert-butoxycarbonyl (Boc) groups to protect amines, as seen in analogous peptide coupling reactions .

Bicyclo[1.1.1]pentane (BCP) derivatization : Employ strain-release functionalization, leveraging the BCP core’s unique reactivity.

Coupling reactions : Activate carboxylic acids using reagents like HATU or DCC/NHS (e.g., as in ’s synthesis of structurally related compounds) .

Purification : Use reversed-phase HPLC or flash chromatography (≥95% purity threshold).
Optimization : Screen solvents (THF, DMF), temperatures (0°C to RT), and catalysts (e.g., DMAP) to enhance yields. Monitor intermediates via LC-MS.

Q. How can the stereochemical configuration and structural integrity of this compound be validated?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration of the bicyclo[1.1.1]pentane core and substituents.
  • NMR spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to confirm spatial proximity of protons (e.g., BCP methyl groups vs. tert-butyloxycarbonyl) .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak® OD (as in ), with mobile phases of methanol/CO2_2 under supercritical fluid chromatography (SFC) conditions .

Q. What analytical techniques are critical for assessing purity and stability under varying conditions?

Methodological Answer:

  • HPLC-UV/HRMS : Quantify purity (>95%) and detect degradation products (e.g., hydrolysis of the Boc group in acidic conditions) .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring changes via TGA/DSC for thermal stability .
  • Mass spectrometry : Track deprotection or oxidation using ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian or ORCA to optimize geometries, calculate Fukui indices for electrophilic/nucleophilic sites, and predict regioselectivity in reactions .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the BCP core’s steric effects and hydrogen-bonding capacity .
  • Reaction path screening : Apply ICReDD’s workflow () to predict viable synthetic pathways and transition states .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts in coupling reactions)?

Methodological Answer:

  • Mechanistic investigation : Use 18O^{18}\text{O}-labeling or kinetic isotope effects (KIEs) to trace reaction pathways (e.g., amide bond formation vs. Boc cleavage) .
  • In situ monitoring : Employ ReactIR or NMR to detect transient intermediates (e.g., active esters or carbodiimide adducts) .
  • Data reconciliation : Compare experimental results with computational predictions (e.g., activation energies from DFT) to identify deviations .

Q. What strategies are effective for chiral resolution of stereoisomers, given the compound’s bicyclic core?

Methodological Answer:

  • Dynamic kinetic resolution : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enantioselectively functionalize the BCP core .
  • Enzymatic resolution : Screen lipases or esterases (e.g., Candida antarctica) for selective hydrolysis of acylated intermediates .
  • Preparative SFC : Scale up separations using Chiralpak® IA-3 columns with methanol/ethanol modifiers (≥99% ee, as in ) .

Q. How can researchers validate the compound’s role in modulating enzyme activity (e.g., protease inhibition)?

Methodological Answer:

  • Enzyme kinetics : Perform Michaelis-Menten assays with fluorogenic substrates (e.g., AMC-tagged peptides) to measure KiK_i values .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., thrombin) to resolve binding modes and steric clashes induced by the BCP group .
  • SAR studies : Synthesize analogs with modified Boc groups or BCP substituents to correlate structural features with inhibitory potency .

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